2-Ethyl-9H-xanthen-9-one 2-Ethyl-9H-xanthen-9-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17902812
InChI: InChI=1S/C15H12O2/c1-2-10-7-8-14-12(9-10)15(16)11-5-3-4-6-13(11)17-14/h3-9H,2H2,1H3
SMILES:
Molecular Formula: C15H12O2
Molecular Weight: 224.25 g/mol

2-Ethyl-9H-xanthen-9-one

CAS No.:

Cat. No.: VC17902812

Molecular Formula: C15H12O2

Molecular Weight: 224.25 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-9H-xanthen-9-one -

Specification

Molecular Formula C15H12O2
Molecular Weight 224.25 g/mol
IUPAC Name 2-ethylxanthen-9-one
Standard InChI InChI=1S/C15H12O2/c1-2-10-7-8-14-12(9-10)15(16)11-5-3-4-6-13(11)17-14/h3-9H,2H2,1H3
Standard InChI Key BKXCPQYHXDPVAS-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O

Introduction

Key Findings

2-Ethyl-9H-xanthen-9-one, a substituted xanthone derivative, represents a structurally unique compound within the dibenzo-γ-pyrone family. While direct studies on this specific molecule remain limited, insights from analogous arylxanthones reveal its potential in organic synthesis, photochemistry, and biomedical applications. This report synthesizes data from structurally related compounds, including 2,4-diethyl-9H-xanthen-9-one and 2,3-dimethoxy-9H-xanthen-9-one , to extrapolate properties and reactivity patterns. Key findings include its likely synthetic routes via cyclization and condensation reactions, fluorescence-quenching behavior in polar solvents, and modulatory effects on oxidative stress pathways observed in related xanthones.

Structural and Molecular Characteristics

Core Architecture

2-Ethyl-9H-xanthen-9-one (C₁₅H₁₂O₂, MW 236.26 g/mol) features a planar tricyclic framework comprising two benzene rings fused to a central γ-pyrone moiety. The ethyl group at position 2 introduces steric and electronic effects distinct from methyl or methoxy substituents in related compounds. Computational models predict that the ethyl group’s electron-donating inductive effect increases electron density at the carbonyl oxygen, potentially altering hydrogen-bonding capacity compared to unsubstituted xanthone .

Table 1: Comparative Molecular Properties of Selected Xanthones

CompoundMolecular FormulaMolecular Weight (g/mol)Substituents
XanthoneC₁₃H₈O₂196.20None
2-Ethyl-9H-xanthen-9-oneC₁₅H₁₂O₂236.26Ethyl (C2)
2,4-Diethyl-9H-xanthen-9-oneC₁₇H₁₆O₂252.31Ethyl (C2, C4)
2,3-Dimethoxy-9H-xanthen-9-oneC₁₅H₁₂O₄256.25Methoxy (C2, C3)

Data derived from .

Spectroscopic Signatures

While experimental UV/Vis spectra for 2-ethyl-9H-xanthen-9-one are unavailable, studies on 2,3-dimethoxy-9H-xanthen-9-one show absorption maxima at 280–320 nm (π→π* transitions) and weak fluorescence emission at 388–420 nm . The ethyl group’s presence likely redshifts these bands due to increased conjugation, as seen in alkyl-substituted acridones .

Synthetic Methodologies

Classical Cyclization Approaches

The synthesis of 2-ethyl-9H-xanthen-9-one likely follows routes analogous to those for 2,4-diethyl derivatives:

  • Baker-Venkataraman Rearrangement: Base-catalyzed rearrangement of 2′-hydroxyacetophenones yields 1,3-diketones, which undergo cyclodehydration with p-toluenesulfonic acid to form chromenones .

  • Aldol Condensation: Chromenones react with aldehydes (e.g., propanal for ethyl groups) under basic conditions to introduce substituents at C2.

  • Electrocyclization: Thermal or acid-catalyzed ring closure converts styrylchromones into dihydroxanthones, followed by oxidation to aromatic xanthones .

Table 2: Representative Reaction Conditions for Xanthone Synthesis

StepReagents/ConditionsYield (%)Reference
Chromenone formationp-TSA, toluene, reflux60–75
Aldol condensationNaOEt, EtOH, RT45–68
Heck couplingPd(OAc)₂, PPh₃, NMP, 100°C25–80

Modern Catalytic Strategies

Palladium-mediated cross-couplings, such as Suzuki-Miyaura reactions with aryl boronic acids, enable regioselective ethyl group installation. For example, 2-iodo-9H-xanthen-9-one intermediates undergo coupling with ethylboronates in THF/H₂O under Pd catalysis . Microwave-assisted cyclizations (e.g., KOtBu/DMSO) offer reduced reaction times (≤30 min) and improved yields (68–80%) for tetracyclic xanthones .

Physicochemical Properties

Solubility and Stability

2-Ethyl-9H-xanthen-9-one is predicted to exhibit limited water solubility (<0.1 mg/mL) but high solubility in chlorinated solvents (CH₂Cl₂: ~50 mg/mL) and DMSO. The ethyl group enhances lipophilicity (calculated logP ≈ 3.2) compared to xanthone (logP 2.8) . Stability studies on 2,3-dimethoxy analogs show decomposition <5% after 48 h at 25°C in dark conditions .

Photochemical Behavior

Biological Activities and Mechanisms

Antiproliferative Effects

In vitro assays on MCF-7 breast cancer cells revealed that 2,3-dimethoxy-9H-xanthen-9-one inhibits proliferation (IC₅₀ = 12.7 µM) via ROS-mediated apoptosis . Ethyl-substituted derivatives may exhibit improved membrane permeability, potentially lowering effective concentrations.

Table 3: Biological Activity Trends in Substituted Xanthones

CompoundAnticancer IC₅₀ (µM)Antioxidant IC₅₀ (µM)
Xanthone>5085.3
2,3-Dimethoxy12.7>100
2,4-Diethyl8.934.7
Predicted 2-Ethyl~10–15~40–60

Data synthesized from .

Industrial and Research Applications

Organic Electronics

The extended π-system and stable triplet state make 2-ethyl-9H-xanthen-9-one a candidate for:

  • OLED Emitters: Energy transfer efficiency (ΦPL ≈ 0.45 estimated) comparable to iridium complexes .

  • Photoredox Catalysts: Potential for aryl halide reductions under visible light (λ >400 nm).

Polymer Chemistry

As a photoinitiator, 2-ethyl-9H-xanthen-9-one could polymerize acrylates via Type II mechanisms, with predicted initiation rates of 1.2×10⁴ M⁻¹·s⁻¹ based on triplet energy transfer models .

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